molecular formula C8H6BrFO B032570 2-Bromo-1-(4-fluorophenyl)ethanone CAS No. 403-29-2

2-Bromo-1-(4-fluorophenyl)ethanone

Cat. No. B032570
CAS RN: 403-29-2
M. Wt: 217.03 g/mol
InChI Key: ZJFWCELATJMDNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-fluorophenyl ethanones, including 2-Bromo-1-(4-fluorophenyl)ethanone, often involves halogenation and acylation reactions. A practical synthesis method for related compounds, like 2-fluoro-4-bromobiphenyl, which is a key intermediate for the manufacture of certain pharmaceuticals, involves cross-coupling reactions or diazotization followed by coupling with benzene derivatives. These methods highlight the importance of selecting appropriate reagents and conditions to achieve high yield and purity, especially when considering the scale-up for industrial applications (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-fluorophenyl)ethanone is characterized by the presence of bromo and fluoro substituents on the phenyl ring, which significantly affect its electronic and spatial configuration. Studies on similar brominated and fluorinated compounds reveal that these substituents influence the molecular geometry, electronic distribution, and intermolecular interactions, such as halogen···halogen contacts, which are crucial for understanding the reactivity and assembly of these molecules in solid states (Tothadi et al., 2013).

Chemical Reactions and Properties

2-Bromo-1-(4-fluorophenyl)ethanone participates in various chemical reactions, including nucleophilic substitution and coupling reactions, which are fundamental for synthesizing a wide range of organic compounds. The presence of the bromo group makes it a good electrophile, capable of undergoing reactions with various nucleophiles, while the fluoro group affects its reactivity and the electronic nature of the molecule. Research on fluoroalkylation reactions in aqueous media showcases the development of methods for incorporating fluorinated groups into target molecules, demonstrating the evolving strategies to manipulate the chemical properties of such bromo-fluorinated compounds for desired applications (Song et al., 2018).

Scientific Research Applications

  • Production of Electrooptical Materials : It is used in the production of low melting esters with large nematic ranges and useful electrooptical properties (Gray & Kelly, 1981).

  • Synthesis of Organic Compounds : This compound is utilized in the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-α-N,β-diphenyl-benzene, showcasing its role in complex organic syntheses (Zhang Yi-fan, 2010).

  • Chemical Properties Study : It demonstrates potential in chemistry due to its bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, contributing to the understanding of molecular interactions (Balderson et al., 2007).

  • Anticancer Research : It has been indicated to possess potential anticancer properties, particularly for liver and breast cancer (Hessien et al., 2009).

  • Synthesis of Iminolactones : The compound is crucial in the novel three-component condensation reaction for synthesizing fully substituted iminolactones, highlighting its versatility in organic synthesis (Shaabani et al., 2008).

  • Study of Molecular Structures : It is a planar compound with weak C-HO hydrogen bonds in inversion dimers, which can be studied for graph-set motifs (Abdel‐Aziz et al., 2012).

  • Psychoactive Substance Research : 2-Bromo-1-(4-fluorophenyl)ethanone is a cathinone analogue of 2C-B, a psychoactive substance, which is studied for its effects and synthesis (Power et al., 2015).

  • Chemical Protection and Synthesis : It's effective as a chemical protective group and can be synthesized using halogen-exchange reactions (Li Hong-xia, 2007).

  • Potential as Anti-neoplastic Agent : It may exhibit inhibitory activity against TPII and act as an anti-neoplastic agent (Mary et al., 2015).

  • Role in Synthesis of Medical Compounds : The synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, which involves this compound, is important for studying molecular complexes and is a component in antimalarial and Alzheimer's disease treatments (ChemChemTech, 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFWCELATJMDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193307
Record name 2-Bromo-1-(4-fluorophenyl)ethan-1-one
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Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Bromo-1-(4-fluorophenyl)ethanone

CAS RN

403-29-2
Record name 4-Fluorophenacyl bromide
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Record name 2-Bromo-1-(4-fluorophenyl)ethanone
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Record name 2-Bromo-1-(4-fluorophenyl)ethan-1-one
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Record name 2-bromo-1-(4-fluorophenyl)ethan-1-one
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Record name 2-Bromo-1-(4-fluorophenyl)ethanone
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Synthesis routes and methods I

Procedure details

4′-Fluoroacetophenone (13.8 g) was dissolved in chloroform (60 mL) and diethyl ether (60 mL), and a solution of bromine (16.0 g) in chloroform (10 mL) was added dropwise while maintaining the reaction temperature at not higher than 25° C. After completion of the dropwise addition, the reaction mixture was stirred at room temperature for 30 min, and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give crude 2-bromo-1-(4-fluorophenyl)ethanone (23.2 g) as crystals. A solution (20 mL) of ethyl 3-oxobutanoate (11.7 g) in N,N-dimethylformamide was added dropwise to a suspension (50 mL) of sodium hydride (60% in oil, 4.00 g) in N,N-dimethylformamide with stirring under ice-cooling. After stirring at the same temperature for 15 min, a solution (10 mL) of crude 2-bromo-1-(4-fluorophenyl)ethanone (23.2 g) obtained above in N,N-dimethylformamide was added dropwise. The reaction mixture was stirred at room temperature for 2 hr, water was added, and the mixture was extracted with diethyl ether. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give crude ethyl 2-acetyl-4-(4-fluorophenyl)-4-oxobutanoate as an oil (yield 23.20 g). Without further purification, the product was stirred with ammonium acetate (11.56 g, 0.15 mol) and acetic acid (100 mL) with heating at 80° C. for 20 hr. The reaction mixture was concentrated under reduced pressure, dissolved in ethyl acetate, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=7:2). The residue was crystallized from hexane to give the title compound as crystals (yield 13.6 g, from ethyl 3-oxobutanoate, 61%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 25 ml of diethyl ether was dissolved 5.00 g (36.2 mmol) of p-fluoroacetophenone and while stirring the solution on an ice bath, 5.8 g (36.2 mmol) of bromine was dropped. After dropping, the mixture was stirred for 5 minutes and then the solvent was distilled off under reduced pressure. The residue thus obtained was purified by silica gel column chromatography (chloroform 100%). The results of NMR measurement revealed that it contained the target compound, and in addition, the raw materials and a dibromo form as a side product. Yield after adjustment was 6.21 g and % yield was 79.0%.
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dibromo form
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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